Landipirdine
Description
Landipirdine (RO-5025181; SYN-120) is a selective dual antagonist of serotonin-6 (5-HT₆) and serotonin-2A (5-HT₂A) receptors, developed for neurodegenerative disorders such as Parkinson’s disease dementia (PDD) and Alzheimer’s disease (AD) . Its molecular formula is C₁₈H₁₉FN₂O₃S, with a molecular weight of 362.42 g/mol and CAS number 1000308-25-7 . However, clinical trials revealed mixed outcomes. In a Phase II study (NCT02258152), this compound as an adjunct to cholinesterase inhibitors failed to improve primary endpoints like the Clinician’s Dementia Rating–Composite Overall Assessment (CDR-COA) score over 16 weeks. Post hoc analyses hinted at secondary benefits in apathy, anxiety, and irritability .
Properties
CAS No. |
895534-11-9 |
|---|---|
Molecular Formula |
C18H19FN2O3S |
Molecular Weight |
362.4 g/mol |
IUPAC Name |
[(1R)-6-(3-fluorophenyl)sulfonyl-1,2,3,4-tetrahydronaphthalen-1-yl]methylurea |
InChI |
InChI=1S/C18H19FN2O3S/c19-14-5-2-6-15(10-14)25(23,24)16-7-8-17-12(9-16)3-1-4-13(17)11-21-18(20)22/h2,5-10,13H,1,3-4,11H2,(H3,20,21,22)/t13-/m0/s1 |
InChI Key |
MTTHRRVVGMPYQG-ZDUSSCGKSA-N |
SMILES |
C1CC(C2=C(C1)C=C(C=C2)S(=O)(=O)C3=CC=CC(=C3)F)CNC(=O)N |
Isomeric SMILES |
C1C[C@H](C2=C(C1)C=C(C=C2)S(=O)(=O)C3=CC=CC(=C3)F)CNC(=O)N |
Canonical SMILES |
C1CC(C2=C(C1)C=C(C=C2)S(=O)(=O)C3=CC=CC(=C3)F)CNC(=O)N |
Origin of Product |
United States |
Scientific Research Applications
Alzheimer's Disease
Landipirdine has been evaluated in clinical settings for its efficacy in managing symptoms of Alzheimer's disease. A notable study assessed its impact on cognitive function when administered as an adjunct therapy to cholinesterase inhibitors.
- Study Design : The trial was a randomized, double-blind, placebo-controlled study involving patients diagnosed with moderate Alzheimer's disease.
- Dosage : Patients received escalating doses of this compound starting from 20 mg to 100 mg over 16 weeks.
- Outcome Measures : Cognitive function was primarily assessed using the Cognitive Drug Research Computerized Drug Research Cognition Battery, focusing on continuity of attention.
Results indicated no significant improvement in cognitive scores compared to placebo; however, some post hoc analyses suggested potential benefits in reducing apathy and anxiety among treated patients .
Parkinson's Disease Dementia
This compound's application extends to Parkinson's disease dementia, where it was studied for its effects on cognitive deficits and neuropsychiatric symptoms.
- Clinical Findings : In trials, this compound did not demonstrate significant cognitive enhancement compared to placebo. However, improvements were noted in specific behavioral domains such as irritability and anxiety .
- Safety Profile : Adverse effects were reported, including worsening motor symptoms in some patients receiving this compound. This raises concerns regarding its use in patients with Parkinson's disease .
Comparative Analysis with Other Compounds
This compound is part of a broader class of serotonin-6 receptor antagonists that includes compounds like idalopirdine and intepirdine. While these compounds have shown some promise in alleviating cognitive deficits, the overall results from clinical trials have been mixed, with many failing to replicate initial positive findings in larger populations .
Efficacy Studies
A systematic review highlighted the challenges faced by serotonin-6 receptor antagonists in clinical settings:
Comparison with Similar Compounds
Comparison with Similar Compounds
Landipirdine belongs to a class of 5-HT₆ receptor antagonists. Below is a detailed comparison with structurally and functionally related compounds:
Latrepirdine (Dimebon)
- Mechanism : Latrepirdine antagonizes 5-HT₆ receptors (Ki = 26 nM) and weakly inhibits acetylcholinesterase, NMDA receptors, and voltage-gated calcium channels .
- In AD trials, it failed as a monotherapy or adjunctive treatment for cognitive decline, mirroring this compound’s limitations .
- Key Differentiation : Unlike this compound, Latrepirdine exhibits off-target activity, which may contribute to its inconsistent efficacy .
Masupirdine (SUVN-502)
- Preclinical/Clinical Outcomes :
- Key Differentiation : Masupirdine’s cleaner pharmacological profile and robust preclinical data position it as a stronger candidate than this compound .
Idalopirdine (Lu AE58054)
- Mechanism : Selective 5-HT₆ antagonist (Ki = 0.23 nM) with >100-fold selectivity over other receptors .
- Key Differentiation : Idalopirdine’s higher receptor specificity contrasts with this compound’s dual 5-HT₆/5-HT₂A blockade, which may confer broader neuromodulatory effects .
Intepirdine (SB-742457)
- Mechanism : Potent 5-HT₆ antagonist (Ki = 0.23 nM) with additional 5-HT₂A affinity (Ki = 10 nM) .
- Clinical Outcomes :
- Key Differentiation : Intepirdine’s dual receptor targeting resembles this compound, but its development was halted earlier due to efficacy concerns .
Pharmacological and Clinical Comparison Table
Preparation Methods
Synthesis of 2-Aryl-1HHH-Pyrrole-3-Carboxylic Acid
The pyrrole core is synthesized via cyclization and functionalization reactions. Methyl 2-phenyl-1-pyrrole-3-carboxylate serves as a common precursor, prepared through Knorr pyrrole synthesis or related methods. Hydrolysis of the methyl ester is achieved under basic conditions:
-
Reagents : 10% aqueous NaOH (30 ml per 3.2 g ester).
-
Conditions : Reflux for 3 hours, followed by acidification with HCl to pH 2–3.
-
Workup : Extraction with ethyl acetate (EtOAc), washing with water, and drying over .
This yields 2-phenyl-1-pyrrole-3-carboxylic acid, a key intermediate for subsequent amidation.
Amidation with Alicyclic Amines
The carboxylic acid is coupled with a protected pyrrolidin-3-ylamine (e.g., Boc-pyrrolidin-3-ylamine) to form the carboxamide.
-
Activation : The acid is activated using coupling agents such as HATU or EDCI in the presence of -diisopropylethylamine (DIPEA).
-
Conditions : Reaction in dichloromethane (DCM) or dimethylformamide (DMF) at room temperature for 12–24 hours.
-
Deprotection : The Boc group is removed using trifluoroacetic acid (TFA) in DCM, yielding the free amine intermediate.
Sulfonylation with Arylsulfonyl Chloride
The final step involves sulfonylation of the pyrrole nitrogen with 3-fluorophenylsulfonyl chloride:
-
Reagents : 3-Fluorophenylsulfonyl chloride (1.2 equiv), titanium isopropoxide (, 0.02 equiv).
-
Solvent : Isopropanol (0.14 ml per 0.46 mmol substrate).
-
Conditions : Nitrogen atmosphere, stirring at room temperature for 36 hours.
-
Workup : Filtration through Celite, rinsing with DCM, and purification via silica gel chromatography (CHCl/MeOH, 9:0.2 v/v).
Analytical and Purification Techniques
Chromatographic Purification
Crude Landipirdine is purified using silica gel chromatography, with solvent gradients tailored to resolve polar byproducts. Ultra-performance liquid chromatography (UPLC/MS) confirms >95% purity, with characteristic mass spectral peaks at .
Crystallization and Drying
Final crystallization from ethanol/water mixtures enhances purity. Lyophilization yields this compound as a white crystalline solid, with melting point and spectroscopic data consistent with literature.
Optimization Strategies
Catalyst Selection
The use of as a Lewis acid catalyst accelerates sulfonylation, improving yields by 15–20% compared to non-catalytic conditions.
Solvent Effects
Isopropanol minimizes side reactions during sulfonylation, while DCM ensures efficient mixing in amidation steps. Substituting DMF for DCM in amidation increases reaction rates but necessitates stringent drying.
Protecting Group Compatibility
Boc protection of the pyrrolidin-3-ylamine prevents undesired side reactions during amidation. Deprotection with TFA avoids racemization, critical for maintaining stereochemical integrity.
Scalability and Industrial Considerations
Batch-Size Adjustments
Scaling to multi-kilogram batches requires:
Q & A
Q. What is the primary pharmacological mechanism of Landipirdine, and how does it inform experimental design in neurodegenerative disease models?
this compound is a selective, potent 5-HT6 receptor (5-HT6R) antagonist with additional activity at 5-HT2A receptors . Its mechanism suggests targeting serotonergic pathways implicated in cognitive and neuropsychiatric symptoms. Researchers should design in vitro assays (e.g., receptor binding affinity tests) and in vivo models (e.g., Alzheimer’s disease [AD] rodent models) to isolate 5-HT6R-mediated effects. Include control groups using selective 5-HT6R agonists/antagonists to validate specificity .
Q. What are the recommended dosing protocols for this compound in preclinical studies, and how do they translate to clinical trials?
Preclinical studies often lack standardized dosing, but clinical trials used an escalating regimen: 20 mg (week 1), 50 mg (week 2), and 100 mg/day (weeks 3–16) . For translational research, adopt dose-titration phases in animal models to mimic clinical protocols. Monitor plasma concentrations and CNS penetration to ensure pharmacologically relevant exposure .
Q. How should researchers address the lack of publicly available non-clinical data on this compound?
Prioritize de novo mechanistic studies, such as electrophysiological assays to assess 5-HT6R modulation in synaptic plasticity, or behavioral tests (e.g., Morris water maze) to evaluate cognitive effects. Cross-reference clinical findings (e.g., post hoc neuropsychiatric symptom improvements ) to hypothesize non-clinical pathways.
Advanced Research Questions
Q. How can conflicting results from this compound’s clinical trials (e.g., cognitive vs. neuropsychiatric outcomes) be reconciled methodologically?
The discrepancy between null cognitive outcomes (CDRCOA scores) and post hoc neuropsychiatric improvements (NPI-12 domains ) highlights the need for:
- Endpoint selection : Use multidimensional assessments (e.g., combining cognitive batteries with biomarker profiling).
- Subgroup stratification : Analyze data by baseline symptom severity or genetic markers (e.g., 5-HT6R polymorphisms).
- Temporal resolution : Conduct frequent interim assessments to capture dynamic symptom changes .
Q. What experimental strategies optimize this compound’s translational potential given its mixed efficacy in Parkinson’s disease dementia (PDD) and AD?
- Combination therapy : Co-administer with cholinesterase inhibitors (as in PDD trials ) and measure synergistic effects on acetylcholine and serotonin pathways.
- Biomarker-driven cohorts : Enrich trials with patients exhibiting serotonergic dysfunction (e.g., CSF 5-HIAA levels).
- Dose optimization : Conduct pharmacokinetic/pharmacodynamic (PK/PD) modeling to identify subpopulations with optimal exposure-response relationships .
Q. How should researchers design studies to investigate this compound’s effects on specific neuropsychiatric symptoms (e.g., apathy, irritability)?
- Targeted scales : Use domain-specific instruments like the Apathy Evaluation Scale (AES) alongside the NPI-12.
- Longitudinal designs : Track symptom trajectories over extended periods to distinguish transient vs. sustained effects.
- Mechanistic sub-studies : Incorporate fMRI or PET imaging to link symptom improvements to 5-HT6R occupancy or network connectivity changes .
Methodological and Reproducibility Considerations
Q. What steps ensure reproducibility in this compound studies, particularly given variability in preclinical models?
- Standardize models : Use transgenic AD mice with uniform genetic backgrounds (e.g., APP/PS1 strains) and validate serotonin system integrity.
- Open protocols : Share detailed methodologies (e.g., dosing schedules, behavioral test parameters) as supplementary materials per journal guidelines .
- Negative controls : Include vehicle-treated and 5-HT6R knockout groups to isolate target effects .
Q. How can researchers ethically address the reported worsening of motor symptoms in this compound-treated PDD patients?
- Preclinical safety screens : Incorporate motor function assays (e.g., rotarod tests) in rodent models.
- Risk-benefit analysis : Use adaptive trial designs to halt dosing in subgroups showing adverse trends .
Data Contradiction and Analysis Frameworks
Q. What statistical approaches resolve contradictions between this compound’s cognitive and neuropsychiatric outcomes?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
